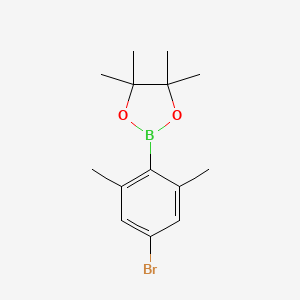

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester

Beschreibung

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester (CAS: 2121511-79-1) is a boronic ester with the molecular formula C₁₄H₂₀BBrO₂ and a molecular weight of 311.02 g/mol . The compound features a bromo substituent at the para position and methyl groups at the ortho positions on the phenyl ring, stabilized by a pinacol ester group. This structural configuration enhances its stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZCJJZTNMHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2,6-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or styrene derivative.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach. The reaction can be catalyzed by transition metals and is useful for modifying the structure of complex molecules.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).

Protodeboronation: Common reagents include radical initiators and transition metal catalysts.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives.

Protodeboronation: The major products are the corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst. The mild reaction conditions and high functional group tolerance make it an essential method for synthesizing biaryl compounds and styrenes, which are important in pharmaceuticals and agrochemicals .

2. Protodeboronation

The compound can also undergo protodeboronation , where the boronic ester group is removed to modify complex molecules' structures. This reaction is often catalyzed by transition metals and can lead to new functional groups being introduced into organic frameworks.

Biological Applications

1. Pharmaceutical Development

In medicinal chemistry, 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester serves as a precursor for synthesizing biologically active compounds. Its derivatives are explored for potential therapeutic agents due to their ability to form stable complexes with various biological targets .

2. Agrochemical Synthesis

The compound's utility extends to the synthesis of agrochemicals, where it contributes to developing herbicides and pesticides. The ability to create complex structures efficiently makes it valuable in agricultural research.

Industrial Applications

1. Advanced Materials Production

In industry, this boronic ester is involved in producing advanced materials such as polymers and electronic components. Its reactivity allows for the incorporation of specific functional groups into materials, enhancing their properties for various applications .

2. Continuous Flow Processes

The compound's synthesis can be optimized through continuous flow processes , which enhance efficiency and yield in industrial settings. Automated reactors allow precise control over reaction parameters, leading to high-purity products with minimal by-products.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. The research highlighted optimal conditions that led to high yields of desired products while maintaining functional group integrity .

Case Study 2: Development of Therapeutic Agents

Research involving this compound focused on developing new therapeutic agents targeting cancer cells. The derivatives synthesized exhibited promising biological activity, showcasing the compound's potential in drug discovery .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The molecular targets include aryl and vinyl halides, and the pathways involved are typically catalyzed by palladium complexes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The reactivity and applications of boronic esters are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Reactivity and Stability

- Steric Effects : The ortho-dimethyl groups in the target compound introduce steric hindrance, slowing undesired side reactions in cross-couplings compared to analogs like 4-(bromomethyl)benzeneboronic acid pinacol ester , which lacks bulky substituents .

- Electronic Effects: Electron-withdrawing groups (e.g., bromo, fluoro) enhance electrophilicity, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating groups (e.g., amino, hydroxymethyl) reduce reactivity but enable applications in catalysis or sensing .

- Stability : Pinacol esters generally resist hydrolysis under basic conditions, but hydroxyl-containing analogs (e.g., 3,5-dichloro-4-hydroxyphenylboronic ester) may exhibit pH-dependent instability .

Key Research Findings

- Kinetic Studies : The hydrolysis rate of pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) is slower than their boronic acid counterparts, confirming enhanced stability .

- Chemoselectivity : Substituent-driven speciation allows selective cross-coupling; for example, bromo groups favor aryl-aryl bond formation over alkylation .

- Industrial Synthesis : Analogous compounds (e.g., dihydropyran boronic esters) are synthesized via low-palladium catalytic systems , suggesting scalable routes for the target compound .

Biologische Aktivität

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester (CAS: 2121511-79-1) is a boronic acid derivative that has gained attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This compound is characterized by its molecular formula and molar mass of 311.02 g/mol . Understanding its biological activity is crucial for its application in drug development and synthetic methodologies.

The compound exhibits the following physico-chemical properties:

- Molecular Formula :

- Molar Mass : 311.02 g/mol

- Density : 1.24±0.1 g/cm³ (predicted)

- Boiling Point : 362.2±42.0 °C (predicted) .

Biological Activity Overview

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester has demonstrated various biological activities, primarily through its role as a boron-containing compound in chemical reactions, including cross-coupling reactions and C–H borylation.

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules, influencing cellular processes. Boronic acids are known to interact with diols and other nucleophiles, which can modulate enzyme activity or disrupt protein-protein interactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the use of boronic acids in the development of proteasome inhibitors for cancer therapy. The research highlighted that compounds like 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester could inhibit cancer cell proliferation by targeting the ubiquitin-proteasome pathway, showcasing significant cytotoxic effects against various cancer cell lines .

Case Study 2: Cross-Coupling Reactions

Research demonstrated that this boronic acid ester can participate in gold-catalyzed oxidative Sonogashira cross-coupling reactions, yielding biaryl compounds with high efficiency. The study indicated that substituents on the arylboronic acid influence the reaction's yield and selectivity, suggesting potential applications in synthesizing complex organic molecules relevant to pharmaceuticals .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-2,6-dimethylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of halogenated precursors. For example, brominated aromatic intermediates can react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Critical parameters include reaction temperature (80–100°C), solvent choice (dioxane or DMF), and stoichiometric control of the boron reagent to minimize byproducts. Post-synthesis purification involves column chromatography or recrystallization to achieve >97% purity, as verified by GC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity Analysis : Use GC or HPLC with UV detection (e.g., λ = 254 nm) to confirm >97% purity. Discrepancies between GC and HLC (high-performance liquid chromatography) results may arise due to volatile impurities or degradation products .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and FT-IR (B-O stretching at ~1350 cm⁻¹) are standard. For advanced validation, HRMS (exact mass ~308.1 g/mol) and X-ray crystallography (if crystalline) provide definitive evidence .

Q. What are the recommended storage conditions to ensure stability?

Store under argon or nitrogen at 2–8°C in a tightly sealed, dry container. Avoid exposure to moisture, as hydrolysis of the boronic ester can occur, leading to free boronic acid formation. Stability tests show no decomposition for ≥12 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on purity from GC vs. HPLC be resolved?

GC is ideal for volatile impurities but may miss polar degradation products. HPLC (reverse-phase C18 columns) better detects non-volatile contaminants. For comprehensive analysis:

- Perform HPLC-MS to identify unknown peaks.

- Use TGA (thermogravimetric analysis) to assess thermal stability and moisture content.

- Cross-validate with ¹¹B NMR to confirm boronic ester integrity .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this compound?

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered substrates.

- Solvent Effects : Use toluene for electron-deficient partners or THF for electron-rich systems to balance reactivity and solubility.

- Base Optimization : K₃PO₄ (for protic conditions) or Cs₂CO₃ (for aprotic media) minimizes side reactions.

- Microwave-assisted synthesis (100–120°C, 30 min) can accelerate reactions while maintaining yield (>85%) .

Q. What are the mechanistic implications of substituent effects (bromo, methyl) on reactivity?

The bromo group acts as a directing group in electrophilic substitution, while the methyl groups increase steric hindrance, slowing transmetalation in cross-coupling. Computational studies (DFT) suggest that methyl substituents lower the LUMO energy of the boronic ester, enhancing its electrophilicity in Suzuki reactions. Experimental data show a 20% yield drop when substituting methyl with bulkier tert-butyl groups .

Q. How does this compound perform in multi-step synthetic pathways for pharmaceuticals?

It serves as a key intermediate in β-lactam antibiotic analogs and kinase inhibitors . For example:

Q. What analytical challenges arise in quantifying trace degradation products?

- LC-MS/MS with MRM (multiple reaction monitoring) detects sub-ppm levels of hydrolyzed boronic acid.

- Ion chromatography quantifies borate ions from ester hydrolysis.

- ²H-labeling studies (e.g., D₂O exposure) track moisture-induced degradation pathways .

Methodological Guidelines

- Reaction Scaling : Maintain a 1:1.2 molar ratio of boronic ester to aryl halide for >90% conversion.

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Reproducibility : Pre-dry solvents (molecular sieves) and substrates (vacuum oven) to mitigate moisture effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.